

Propan-2-yl 2-methoxyacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 2-methoxyacetate*

Cat. No.: B189238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of propan-2-yl 2-methoxyacetate, also known as **isopropyl 2-methoxyacetate**. The document details its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to the pharmaceutical and drug development sectors.

Chemical Structure and Identification

Propan-2-yl 2-methoxyacetate is an ester with the chemical formula C₆H₁₂O₃. Its structure consists of an isopropyl group attached to the oxygen of the acetate moiety, which in turn has a methoxy group at the alpha-position.

Systematic IUPAC Name: propan-2-yl 2-methoxyacetate

Synonyms:

- **Isopropyl 2-methoxyacetate**
- Acetic acid, 2-methoxy-, 1-methylethyl ester
- 1-Methylethyl 2-methoxyacetate

CAS Number: 17640-21-0

Molecular Structure:

Caption: Structural formula of propan-2-yl 2-methoxyacetate.

Physicochemical Properties

A summary of the key physicochemical properties of propan-2-yl 2-methoxyacetate is presented in the table below. This data is essential for its handling, application, and process development.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₃	[1] [2]
Molecular Weight	132.16 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Pleasant, fruity	[1]
Boiling Point	160 °C at 760 mmHg; 72-74 °C at 42 mmHg	[3] [4]
Density	0.959 g/mL	[3]
Refractive Index	1.398	[3]
Solubility	Soluble in organic solvents, low solubility in water.	[1]
Purity	Typically ≥95%	[2]

Experimental Protocols

Synthesis of Propan-2-yl 2-methoxyacetate

A common method for the synthesis of propan-2-yl 2-methoxyacetate involves a two-step process starting from methyl chloroacetate.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for propan-2-yl 2-methoxyacetate.

Detailed Methodology:

- Initial Reaction: 434.1 g (4.0 mol) of methyl chloroacetate is charged into a reaction vessel and stirred at 25°C.
- Addition of Sodium Methoxide: 756.3 g (4.2 mol) of a 30% sodium methoxide solution is added dropwise over 2.5 hours, ensuring the reaction temperature does not exceed 65°C.
- Reflux: After the addition is complete, the mixture is stirred at reflux temperature for an additional 3 hours.
- Methanol Removal: 436.0 g of methanol is removed from the reaction mixture by distillation.
- Transesterification: 480.8 g (8.0 mol) of isopropanol is added to the residue, and the mixture is heated to reflux.
- Second Methanol Removal: During the reflux, methanol is continuously removed using a 0.5 m long Multifil column at a reflux ratio of approximately 1:1. After 6.5 hours, the conversion to isopropyl methoxyacetate is greater than 98%.
- Concentration: After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120°C and a pressure of <15 mbar.
- Purification: The resulting distillate is fractionated through a 0.5 m long Multifil column to yield pure propan-2-yl 2-methoxyacetate. The main fraction is obtained with a purity of >99%.^[5]

Spectroscopic Data

While experimental spectra for propan-2-yl 2-methoxyacetate are not readily available in public databases, predicted spectral data and analysis of related compounds can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH_3 groups), the methoxy group (a singlet), and the methylene group (a singlet).
- ^{13}C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon, the two carbons of the isopropyl group, the methoxy carbon, and the methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of propan-2-yl 2-methoxyacetate is expected to exhibit strong absorption bands characteristic of its functional groups:

- C=O stretch (ester): Around $1740\text{-}1760\text{ cm}^{-1}$
- C-O stretch (ester and ether): In the region of $1000\text{-}1300\text{ cm}^{-1}$
- C-H stretch (alkane): Around $2850\text{-}3000\text{ cm}^{-1}$

Applications in Research and Drug Development

Propan-2-yl 2-methoxyacetate serves as a versatile building block and solvent in organic synthesis, with potential applications in the pharmaceutical industry.

Intermediate in Organic Synthesis

Its ester and ether functionalities make it a useful intermediate for the synthesis of more complex molecules. It can be a precursor in the synthesis of various organic compounds, although specific examples in the synthesis of active pharmaceutical ingredients (APIs) are not widely documented. The related compound, isopropyl acetoacetate, is extensively used in the synthesis of heterocyclic compounds, which are common scaffolds in many drugs.^[6]

Potential as a Solvent

Given its physicochemical properties, including its good solvency for organic compounds and low water solubility, propan-2-yl 2-methoxyacetate could be explored as a process solvent in pharmaceutical manufacturing. Methoxyacetate esters, in general, are considered as potential green solvents.

Role in Drug Delivery

Esters are a critical class of compounds in drug delivery systems. While there is no direct evidence of propan-2-yl 2-methoxyacetate being used in drug delivery, other esters, such as sucrose esters, are investigated as controlled-release agents in oral drug formulations.^[7] The properties of propan-2-yl 2-methoxyacetate suggest it could be a candidate for similar research, particularly in formulations where a lipophilic character is desired.

Safety and Handling

Propan-2-yl 2-methoxyacetate should be handled with appropriate safety precautions in a well-ventilated area. It is a combustible liquid and may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis routes of Isopropyl 2-methoxyacetate [benchchem.com]
- 6. nbino.com [nbino.com]
- 7. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Propan-2-yl 2-methoxyacetate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189238#propan-2-yl-2-methoxyacetate-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com